2-chloro-N-[2-methyl-5-(morpholine-4-sulfonyl)phenyl]acetamide
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Overview
Description
2-chloro-N-[2-methyl-5-(morpholine-4-sulfonyl)phenyl]acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chloroacetamide group, a morpholine ring, and a sulfonyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-methyl-5-(morpholine-4-sulfonyl)phenyl]acetamide typically involves the acylation of imine derivatives. The process begins with the formation of Schiff bases, followed by chloroacetylation of the imines. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as sodium hydroxide . The yields of the reaction can vary depending on the substituents on the aromatic ring, with yields ranging from 20% to 85% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to improve yield and purity, and ensuring compliance with industrial safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-methyl-5-(morpholine-4-sulfonyl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.
Scientific Research Applications
2-chloro-N-[2-methyl-5-(morpholine-4-sulfonyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including herbicidal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-methyl-5-(morpholine-4-sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. For example, in herbicidal applications, it inhibits the activity of enzymes involved in chlorophyll synthesis, leading to the death of weeds . The compound’s structure allows it to bind to the active sites of these enzymes, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
Chloroacetamide Derivatives: Compounds with similar structures, such as other chloroacetamides, share some chemical properties and biological activities.
Morpholine Derivatives: Compounds containing the morpholine ring, which may have similar pharmacological effects.
Sulfonylphenyl Derivatives: Compounds with sulfonyl groups attached to phenyl rings, which can exhibit similar reactivity.
Uniqueness
2-chloro-N-[2-methyl-5-(morpholine-4-sulfonyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a herbicide by inhibiting chlorophyll synthesis sets it apart from other similar compounds .
Properties
IUPAC Name |
2-chloro-N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c1-10-2-3-11(8-12(10)15-13(17)9-14)21(18,19)16-4-6-20-7-5-16/h2-3,8H,4-7,9H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGVSUJVNCFZDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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